Mestranol
Overview
Description
Mestranol is a synthetic estrogen medication that has been widely used in oral contraceptives and hormone replacement therapy. It was first discovered in 1956 and introduced for medical use in 1957 . This compound is a prodrug of ethinylestradiol, meaning it is converted into the active form, ethinylestradiol, in the body . This compound has played a significant role in the development of birth control pills and continues to be used in some formulations today .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mestranol is synthesized through the methylation of ethinylestradiol. The process involves the reaction of ethinylestradiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Mestranol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethinylestradiol, its active form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the methoxy group at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as methyl iodide and bases like potassium carbonate are used for methylation reactions.
Major Products:
Ethinylestradiol: The primary product formed from the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the specific reagents and conditions used.
Scientific Research Applications
Mestranol has been extensively studied and utilized in various scientific fields:
Mechanism of Action
Mestranol is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . This binding activates the estrogen receptors, leading to the regulation of gene expression and modulation of various physiological processes .
Comparison with Similar Compounds
Ethinylestradiol: The active form of mestranol and a widely used estrogen in oral contraceptives.
Estradiol: A natural estrogen hormone with similar biological activity but different pharmacokinetics.
Norethindrone: A progestin often combined with this compound in contraceptive formulations.
Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug of ethinylestradiol, providing a controlled release of the active hormone in the body . This property has made it a valuable component in the development of oral contraceptives and hormone therapies .
Properties
CAS No. |
72-33-3 |
---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
IMSSROKUHAOUJS-VYJKVFMHSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Appearance |
Solid powder |
Color/Form |
Crystals from methanol or acetone |
melting_point |
151 °C 150.5 °C 302.9 |
Key on ui other cas no. |
72-33-3 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
The shelf life of Norinyl-1 tablets is 5 years. |
solubility |
In double-distilled water, 0.32 mg/L Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water. 3.77e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)- Ethinyl Estradiol 3 Methyl Ether Ethinyl Estradiol 3-Methyl Ether Mestranol |
vapor_pressure |
9.75x10-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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